4-(Bromomethyl)-4-butyltetrahydro-2h-pyran
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Overview
Description
4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a bromomethyl group attached to the fourth carbon of the tetrahydropyran ring, along with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-butyltetrahydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the bromomethylation of tetrahydropyran derivatives using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-butyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of alcohols and carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-4-butyltetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific biological pathways.
Material Science: It is utilized in the preparation of functional materials, such as polymers and resins, due to its reactivity and structural properties.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding, providing insights into biochemical processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-butyltetrahydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-butyltetrahydro-2H-pyran: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-4-butyltetrahydro-2H-pyran: Contains a hydroxymethyl group, making it more hydrophilic.
4-(Methyl)-4-butyltetrahydro-2H-pyran: Lacks the halogen group, resulting in different reactivity.
Uniqueness
4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and elimination reactions. This property is particularly useful in synthetic applications where selective reactivity is desired .
Properties
Molecular Formula |
C10H19BrO |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
4-(bromomethyl)-4-butyloxane |
InChI |
InChI=1S/C10H19BrO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2-9H2,1H3 |
InChI Key |
RMZOXNMXSGILLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCOCC1)CBr |
Origin of Product |
United States |
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